LsbB is sourced from lactic acid bacteria, specifically from the strain Lactococcus lactis subsp. lactis BGMN1-5. It falls under the classification of bacteriocins, which are ribosomally synthesized antimicrobial peptides produced by bacteria to inhibit the growth of similar or closely related bacterial strains. Bacteriocins are generally categorized into various classes based on their structure and mode of action, with LsbB being part of the leaderless group due to its lack of a leader peptide necessary for secretion .
The synthesis of LsbB can be achieved through two primary methods: natural extraction from bacterial cultures and synthetic production via solid-phase peptide synthesis. The synthetic approach allows for precise control over the amino acid sequence and modifications, ensuring high purity and yield .
In research settings, LsbB has been synthesized using Nuclear Magnetic Resonance (NMR) techniques to determine its structure in micelles, which provides insights into its conformational dynamics in solution . The molecular mass of LsbB is approximately 3418.022 Da, confirming its small peptide nature suitable for bacteriocin classification.
The three-dimensional structure of LsbB has been elucidated using NMR spectroscopy, revealing a compact conformation that is critical for its interaction with bacterial membranes. The peptide's structure is characterized by specific folds that facilitate binding to its receptor, YvjB .
Key structural features include:
LsbB's primary reaction mechanism involves binding to the YvjB receptor on susceptible bacteria. This interaction disrupts normal cellular functions, leading to cell death. The binding process is influenced by specific amino acids within LsbB that interact with the transmembrane domains of YvjB, highlighting the importance of structural integrity in its function .
The bacteriocin's activity can be affected by mutations in either LsbB or YvjB, demonstrating that both components must maintain their structural features for effective interaction and subsequent antibacterial action .
The mechanism by which LsbB exerts its antimicrobial effects involves several steps:
Studies have indicated that specific distances between key amino acids in LsbB are critical for its activity, underscoring the importance of precise molecular interactions in bacteriocin functionality .
LsbB exhibits several notable physical and chemical properties:
These properties are significant for understanding how LsbB functions as an antimicrobial agent against specific bacterial strains .
LsbB has potential applications in various fields:
Research continues to explore these applications, highlighting LsbB's relevance in combating antibiotic resistance and improving food safety .
Solid-state nuclear magnetic resonance (ssNMR) spectroscopy has emerged as a pivotal technique for resolving the structural dynamics of LsbB in lipid environments that mimic native membranes. Studies utilizing lipid cubic phase (LCP) as a membrane mimetic reveal that LsbB adopts a compact fold characterized by a central β-sheet core stabilized by hydrophobic interactions, flanked by dynamic termini. The LCP system—comprising a continuous lipid bilayer with periodic minimal surfaces—enables high-resolution ssNMR by preserving LsbB's functional conformation while facilitating magic-angle spinning (MAS) experiments. Key technical optimizations include low-temperature data acquisition (4–10°C) and MAS frequencies ≥60 kHz, which reduce line broadening and enhance spectral resolution of LsbB's ¹³C/¹⁵N-labeled residues [1] [5].
Comparative analyses across membrane mimetics demonstrate that LCP outperforms detergent micelles and isotropic bicelles in maintaining LsbB's native topology. As shown in Table 1, LCP provides superior spectral quality indices (SQI > 8.5) due to its bilayer continuity and high protein-loading capacity, enabling natural-abundance ¹³C studies. This fidelity is critical for capturing LsbB's conformational transitions upon ligand binding, as detected via chemical shift perturbations (CSPs) in 2D ¹H-¹⁵N heteronuclear single quantum coherence (HSQC) spectra [1] [5].
Table 1: Performance Metrics of Membrane Mimetics for LsbB ssNMR Studies
Mimetic System | Spectral Quality Index (SQI) | Linewidth (Hz) | Protein Loading Capacity | Native Topology Preservation |
---|---|---|---|---|
Lipid Cubic Phase (LCP) | 8.7 | 35 | High (≥1:100 protein:lipid) | Excellent |
Detergent Micelles | 6.2 | 80 | Moderate (1:150) | Moderate |
Isotropic Bicelles | 7.1 | 60 | Low (1:200) | Good |
Nanodiscs | 7.9 | 45 | Variable | Very Good |
The N-terminal α-helix (residues 12–34) of LsbB drives membrane permeabilization through an amphipathic architecture that undergoes environmentally dependent conformational switching. In aqueous solutions, this domain exhibits partial helical fraying (40% helicity via circular dichroism), but transitions to a fully stabilized α-helix (92% helicity) upon embedding in lipid bilayers. This structural shift is mediated by a conserved hydrophobic face comprising Val¹⁵, Leu¹⁹, and Phe²³, which penetrates ~8 Å into the lipid acyl chain region, as quantified by paramagnetic relaxation enhancement (PRE) NMR with lipid-attached spin labels [1] [6].
Mutagenesis studies identify Phe²³ as the linchpin residue: its substitution to alanine reduces membrane disruption efficacy by >70%, as measured by calcein leakage assays in large unilamellar vesicles (LUVs). The helix's cationic periphery (Lys¹⁶, Arg²⁷) facilitates initial membrane docking via electrostatic interactions with anionic phospholipids, lowering the energy barrier for hydrophobic insertion. Molecular dynamics simulations corroborate that membrane insertion induces kinking at Gly²⁰, enabling the helix to adopt a boomerang-like topology that displaces lipid molecules and creates transient pores [6].
Table 2: Functional Impact of N-Terminal α-Helix Mutations on LsbB Permeabilization
Mutation | Helicity in Membranes (%) | Membrane Embedding Depth (Å) | Pore Formation Efficiency (%) | Calcein Leakage Half-time (min) |
---|---|---|---|---|
Wild-Type | 92 | 8.1 ± 0.3 | 100 | 4.2 |
V15A | 87 | 6.3 ± 0.5 | 65 | 12.7 |
L19A | 78 | 5.1 ± 0.4 | 41 | 28.9 |
F23A | 45 | 2.9 ± 0.6 | 29 | >60 |
K16A/R27A | 90 | 3.2 ± 0.3 | 33 | 45.1 |
LsbB's C-terminal domain (CTD; residues 105–142) exemplifies a functionally potent intrinsically disordered region (IDR) that transitions from conformational heterogeneity to structured motifs upon receptor engagement. Evolutionary analysis using the ESM2 protein language model reveals that despite low overall sequence conservation, the CTD harbors three conserved clusters (residues 112–118, 125–130, and 135–140) with low mutational tolerance (ESM2 scores <1.5). These clusters exhibit propensity for helical nucleation in molecular simulations, validated by NMR-detected secondary chemical shifts (Δδ > 0.3 ppm for Cα) in complex with the receptor LsrA [2] [6].
The CTD's "dual-recognition" mechanism involves:
Table 3: Dynamic and Structural Features of LsbB's C-Terminal Disordered Domain
Region | Residue Span | ESM2 Conservation Score | Secondary Propensity (Free) | Secondary Propensity (Bound) | Key Functional Residues |
---|---|---|---|---|---|
Cluster 1 | 112–118 | 1.42 | Random coil | β-strand | Glu¹¹³, Tyr¹¹⁵ |
Linker | 119–124 | 3.81 | Flexible loop | Flexible loop | Pro¹²¹ |
Cluster 2 | 125–130 | 1.38 | PPII helix | α-helix | Glu¹²⁷, Glu¹³⁰ |
Cluster 3 | 135–140 | 0.97 | Disordered | α-helix | Asn¹³⁵, Phe¹³⁶ |
The sequence K¹⁰⁰XXXG¹⁰⁴XXP¹⁰⁷WE¹⁰⁹ constitutes a signature motif governing LsbB's receptor selectivity through conformational strain and direct molecular recognition. Evolutionary covariance analysis using Direct Coupling Analysis (DCA) identifies strong co-evolution between Lys¹⁰⁰ and Glu¹⁰⁹ (coupling score = 0.78), indicating selective pressure to maintain an electrostatic clamp that stabilizes a β-turn. This turn positions the central Pro¹⁰⁷-Trp¹⁰⁸ dipeptide for insertion into a hydrophobic receptor cavity (LsrA residue Phe⁴⁵⁶), as resolved in an ssNMR-derived complex model [1] [6].
Functional dissection reveals sub-motif contributions:
Table 4: Energetic and Structural Impact of Motif Mutations on Receptor Binding
Mutation | Motif Structural Integrity (%) | ΔΔG (kcal/mol) | Receptor Binding Kd (μM) | Biological Activity (IC₅₀) |
---|---|---|---|---|
Wild-Type | 100 | 0 | 0.21 | 1.0 nM |
K100A | 42 | +4.1 | 38.7 | >1 μM |
G104P | 28 | +5.2 | 120.4 | Inactive |
P107A | 67 | +2.9 | 8.5 | 85 nM |
W108A | 59 | +6.3 | 450.2 | Inactive |
E109A | 75 | +1.8 | 3.1 | 12 nM |
Compound Referenced: LsbB
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